Cas no 833-63-6 (5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine structure
833-63-6 structure
商品名:5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
CAS番号:833-63-6
MF:C8H6N4O2S
メガワット:222.22383928299
MDL:MFCD00046073
CID:722539
PubChem ID:24880836

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(4-nitrophenyl)-
    • 2-AMINO-5-(4-NITROPHENYL)-1,3,4-THIADIAZOLE
    • 2-AMINO-5(4-NITROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- (7CI, 8CI)
    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 5-(4-Nitrophenyl)-2-amino-1,3,4-thiadiazole
    • 5-p-Nitrophenyl-2-amino-1,3,4-thiadiazole
    • NSC 83129
    • I10820
    • EN300-6502948
    • MFCD00046073
    • XAPNDVNSXWXPJS-UHFFFAOYSA-N
    • Cambridge id 5230130
    • CHEMBL4550622
    • 1,3,4-Thiadiazole, 2-(4-nitrophenyl)-5-amino-
    • 2-Amino-5-p-nitrofenil-1,3,4-tiadiazolo [Italian]
    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine #
    • AKOS000225576
    • SR-01000414487
    • Z332385258
    • STK084217
    • SCHEMBL368641
    • 4-27-00-08116 (Beilstein Handbook Reference)
    • L 1470
    • 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
    • 1,3,4-Thiadiazol-2-amine, 5-(4-nitrophenyl)-
    • 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA&
    • 2-Amino-5-p-nitrofenil-1,3,4-tiadiazolo
    • NSC83129
    • BP-13046
    • 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
    • Oprea1_490564
    • NSC-83129
    • DB-056709
    • DTXSID70232255
    • BDBM50502113
    • BRN 0212376
    • 833-63-6
    • Oprea1_510295
    • AB00076032-01
    • 12W-0935
    • SR-01000414487-1
    • AKOS015894723
    • MDL: MFCD00046073
    • インチ: 1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
    • InChIKey: XAPNDVNSXWXPJS-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(C2SC(N)=NN=2)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 222.021
  • どういたいしつりょう: 222.021
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 126A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.535
  • ゆうかいてん: 257-261 °C (lit.)
  • ふってん: 454.4°C at 760 mmHg
  • フラッシュポイント: 228.6°C
  • 屈折率: 1.703
  • PSA: 125.86000
  • LogP: 2.79990
  • ようかいせい: 未確定

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • RTECS番号:XI3603000
  • 危険物標識: Xi

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM277856-5g
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95%
5g
$*** 2023-05-29
Enamine
EN300-6502948-0.25g
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95.0%
0.25g
$19.0 2025-02-20
Fluorochem
055304-5g
5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
833-63-6 95%
5g
£69.00 2022-03-01
Enamine
EN300-6502948-2.5g
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95.0%
2.5g
$49.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04112-5g
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 -
5g
¥908.0 2024-07-18
Enamine
EN300-6502948-1.0g
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95.0%
1.0g
$27.0 2025-02-20
TRC
N497053-100mg
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6
100mg
$ 50.00 2022-06-03
Fluorochem
055304-25g
5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
833-63-6 95%
25g
£241.00 2022-03-01
abcr
AB237485-5g
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole; .
833-63-6
5g
€144.20 2024-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
009943-1g
5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
833-63-6
1g
5005CNY 2021-05-07

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3)
リファレンス
Studies on thiazolidinones. Part XIII: Synthesis and antimicrobial activities of thiazolidinones and their derivatives possessing thiadiazole, oxadiazole and isothiazole moieties
Naik, H.; et al, Journal of the Indian Chemical Society, 1983, 60(7), 674-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
2.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Iodine ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 h, 75 - 80 °C
リファレンス
Ionic liquid (I2 [bmim]BF4) : a highly efficient green catalytic system for synthesis of 2-amino, 5-aryl, 1,3,4-thiadiazoles
Pardeshi, R. K.; et al, Chemistry & Biology Interface, 2017, 7(1), 40-47

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines
Darehkordi, Ali; et al, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
リファレンス
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Trifluoroacetic acid ;  6 - 8 h, 60 - 70 °C
リファレンス
Natural product-inspired rational design, synthesis and biological evaluation of 2,3-dihydropyrano[2,3-f]chromen-4(8H)-one based hybrids as potential mitochondrial apoptosis inducers
Sakthivel, Palaniappan; et al, European Journal of Medicinal Chemistry, 2016, 122, 302-318

ごうせいかいろ 7

はんのうじょうけん
1.1 -
1.2 Reagents: Sulfuric acid ;  1 h, < 15 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
リファレンス
Spiro-heterocycles: a convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones
Begum, Kahkashan; et al, Indian Journal of Chemistry, 2021, (11), 1490-1495

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
リファレンス
Efficient three-component synthesis of N-alkyl-3,6-diaryl-[1,2,4]triazolo[4,3- b][1,2,4]triazin-7-amines under solvent-free condition
Azimi, Sara; et al, ARKIVOC (Gainesville, 2017, (5), 293-300

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
リファレンス
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  6 h, 80 °C
リファレンス
N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification
Xue, Wenjie ; et al, European Journal of Medicinal Chemistry, 2020, 188,

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
リファレンス
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
リファレンス
1,3,4-thiadiazole-containing azo dyes: synthesis, spectroscopic properties and molecular structure
Kudelko, Agnieszka ; et al, Molecules, 2020, 25(12),

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  heated; cooled
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  heated; 45 min, 90 °C
1.3 Reagents: Trisodium citrate ,  Citric acid
1.4 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Synthesis, docking and biological evaluation of some novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives targeting ATP-binding site of topoisomerase II
Gupta, Ankur; et al, Letters in Drug Design & Discovery, 2012, 9(7), 668-675

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  2 h; 100 °C
リファレンス
Synthesis and In Vitro anti-inflammatory activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives
Almehmadi, Mazen; et al, Latin American Journal of Pharmacy, 2023, 42(8), 1554-1558

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphoric acid ;  40 min, 120 °C
リファレンス
Synthesis and insecticidal activity of 3(2H)-pyridazinones containing thiadiazolyl
Chai, Bing; et al, Yingyong Huaxue, 2003, 20(8), 811-813

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(2,2′-bipyridine-κN1,κN1′)(4′-methyl[2,2′-bipyridine]-4-butanoato-κN1,κN1′)ru… (silica bound) Solvents: Acetonitrile ;  4 h, rt
リファレンス
Photoredox Catalysis of Intramolecular Cyclizations with a Reusable Silica-Bound Ruthenium Complex
Barbante, Gregory J.; et al, ChemCatChem, 2015, 7(11), 1655-1658

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux; overnight, rt
2.2 Reagents: Ammonia ;  basified, rt
リファレンス
Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl)Benzamides as Antitubulin Agents
Amit, Chawla; et al, Current Topics in Medicinal Chemistry (Sharjah, 2016, 16(22), 2509-2520

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  8 h, cooled
リファレンス
Synthesis and antiviral activity of some imidazo[1,2-b][1,3,4]thiadiazole carbohydrate derivatives
Fascio, Mirta L.; et al, Carbohydrate Research, 2019, 480, 61-66

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Polyethylene glycol ;  10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
リファレンス
Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles
Prasad, Malavattu G.; et al, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Pyridine
1.2 Reagents: Phosphoric acid
リファレンス
Synthesis and antiparasitic activity of 4-(aryl/heteroarylamino)-7-chloroquinolines
Chauhan, P. M. S.; et al, Indian Journal of Chemistry, 1985, (11), 1154-7

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ;  neutralized, rt
リファレンス
Metal complexes of Schiff base: Preparation, characterization and antibacterial activity
Yousif, Emad; et al, Arabian Journal of Chemistry, 2017, 10,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
リファレンス
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
リファレンス
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Cyanuric chloride Solvents: Dichloromethane ;  4 min, 90 - 100 °C
リファレンス
Cyanuric chloride catalyzed synthesis of 2-amino, 5-substituted (aryl/heterocyclic) 1, 3, 4-thiadiazole
Jadhav, Santosh A.; et al, Heterocyclic Letters, 2016, 6(1), 75-82

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Tosylhydrazine ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions
Zhu, Fuyuan; et al, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux; overnight, rt
1.2 Reagents: Ammonia ;  basified, rt
リファレンス
Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl)Benzamides as Antitubulin Agents
Amit, Chawla; et al, Current Topics in Medicinal Chemistry (Sharjah, 2016, 16(22), 2509-2520

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors
Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

ごうせいかいろ 29

はんのうじょうけん
1.1 reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  50 - 70 °C
リファレンス
Design and development of 1,3,5-triazine-thiadiazole hybrids as potent adenosine A2A receptor (A2AR) antagonist for benefit in Parkinson's disease
Masih, Anup; et al, Neuroscience Letters, 2020, 735,

ごうせいかいろ 30

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
リファレンス
Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS)
Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
リファレンス
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:833-63-6)5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
A1211285
清らかである:99%
はかる:25g
価格 ($):291.0